tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-10(5-9-14)13(16)6-7-13/h10,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXGAXRHKVGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. The guide details its synthesis, physicochemical properties, and critical role as a key intermediate in the development of novel therapeutics. By exploring the causality behind synthetic choices and providing detailed experimental insights, this document serves as a vital resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals. The strategic incorporation of the 1-hydroxycyclopropyl moiety onto the piperidine scaffold offers a unique three-dimensional profile, influencing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Introduction: The Significance of the 1-Hydroxycyclopropyl Piperidine Moiety
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a 1-hydroxycyclopropyl group at the 4-position of the piperidine ring imparts a unique set of properties that are highly sought after in medicinal chemistry. The rigid cyclopropyl group introduces a defined three-dimensional vector, while the hydroxyl group provides a crucial hydrogen bond donor and acceptor, enhancing interactions with biological targets.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves to moderate its basicity and prevent unwanted side reactions during synthetic manipulations, making this compound a versatile and stable intermediate for further chemical elaboration. This guide will delve into the practical synthesis of this important building block and highlight its application in the synthesis of complex drug molecules.
Synthesis of this compound
The most logical and widely adopted synthetic strategy towards this compound commences from commercially available piperidin-4-ylmethanol. The synthesis can be conceptually divided into three key stages: protection of the piperidine nitrogen, oxidation of the primary alcohol to an aldehyde, and the crucial cyclopropanation step.
Protection of the Piperidine Nitrogen
The initial step involves the protection of the secondary amine of piperidin-4-ylmethanol to prevent its interference in subsequent reactions. The use of the tert-butoxycarbonyl (Boc) group is standard practice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
To a solution of piperidin-4-ylmethanol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents).
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to afford tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a white solid.
This reaction proceeds with high efficiency, often yielding the desired product in excellent purity and quantity.[1][2]
Oxidation to the Aldehyde
The next critical step is the oxidation of the primary alcohol in tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate. The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are preferred.
Experimental Protocol: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
A mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added portion-wise to the solution at room temperature.
-
The reaction is stirred until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then filtered through a pad of silica gel or Celite to remove the oxidant byproducts.
-
The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography to yield tert-butyl 4-formylpiperidine-1-carboxylate.
This oxidation is a pivotal transformation, and careful control of the reaction conditions is necessary to maximize the yield of the desired aldehyde.
Cyclopropanation: Formation of the 1-Hydroxycyclopropyl Moiety
The final and most defining step in the synthesis is the construction of the 1-hydroxycyclopropyl group. A highly effective method for this transformation is the titanium-mediated Kulinkovich reaction or a related cyclopropanation protocol. This reaction involves the treatment of an ester or a related carbonyl derivative with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of the title compound, a variation of this reaction starting from the corresponding methyl ester, tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate, is a plausible and efficient route.
Conceptual Experimental Protocol: Synthesis of this compound
-
To a solution of tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate (1 equivalent) in an anhydrous ethereal solvent such as diethyl ether or THF, is added a solution of ethylmagnesium bromide (EtMgBr, 2 equivalents) in the same solvent at room temperature.
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours, during which the formation of the titanacyclopropane intermediate and subsequent cyclopropanation occurs.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
This titanium-mediated cyclopropanation provides a direct and efficient route to the desired 1-hydroxycyclopropyl moiety.
Caption: Synthetic workflow for the preparation of the target compound.
Physicochemical and Spectroscopic Properties
A thorough characterization of this compound is essential for its use as a building block in drug discovery. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₃ |
| Molecular Weight | 255.36 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1374567-84-6 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.2-4.0 ppm), the cyclopropyl protons (multiplets in the range of 0.4-0.8 ppm), and a singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine and cyclopropyl rings, and the carbon bearing the hydroxyl group.
-
Mass Spectrometry (MS): The mass spectrum would typically be acquired using electrospray ionization (ESI), and the expected [M+H]⁺ ion would be observed at m/z 256.19.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas. The rigid cyclopropyl group can act as a conformational constraint, locking the piperidine ring into a preferred geometry for optimal binding to a biological target. The hydroxyl group provides a key point for hydrogen bonding interactions, which can significantly contribute to binding affinity and selectivity.
This intermediate is particularly valuable in the synthesis of inhibitors for enzymes such as kinases and proteases, where precise three-dimensional orientation of functional groups is paramount for potent and selective inhibition. For instance, it can be envisioned as a key component in the synthesis of novel inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target for the treatment of B-cell malignancies. The core structure can be further functionalized at the hydroxyl group or after deprotection of the Boc group to introduce pharmacophoric elements required for biological activity.
The use of piperidine-based scaffolds is also prevalent in the development of central nervous system (CNS) active agents. The physicochemical properties imparted by the 1-hydroxycyclopropyl moiety can be fine-tuned to optimize blood-brain barrier penetration and other pharmacokinetic parameters.
Conclusion
This compound is a synthetically accessible and highly valuable building block for contemporary drug discovery. Its preparation from simple starting materials, coupled with its unique conformational and electronic properties, makes it an indispensable tool for medicinal chemists. The strategic incorporation of this moiety into drug candidates can lead to significant improvements in potency, selectivity, and overall pharmacological profiles. This in-depth guide provides the foundational knowledge and practical insights necessary for the effective utilization of this important synthetic intermediate in the pursuit of novel and improved therapeutics.
References
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). [Link]
Sources
Spectroscopic data (NMR, IR, MS) of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
This guide provides an in-depth technical analysis of the spectroscopic characterization of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate , a critical pharmacophore intermediate used in the synthesis of kinase inhibitors and metabolic disease modulators.
Introduction & Structural Context
This compound (CAS: 154989-45-6) represents a specialized scaffold in medicinal chemistry, combining a flexible piperidine ring with a rigid, strained cyclopropyl moiety containing a tertiary alcohol.
-
Molecular Formula:
-
Molecular Weight: 241.33 g/mol
-
Key Structural Features:
-
N-Boc Group: Provides steric bulk and distinct NMR rotameric signatures.
-
Piperidine Ring: Adopts a chair conformation, serving as the core linker.
-
1-Hydroxycyclopropyl Moiety: A spiro-like appendage at the C4 position. The strained ring confers unique electronic properties (high p-character in C-C bonds) and metabolic stability compared to acyclic analogs.
-
Synthesis Context (Impurity Profiling)
This compound is typically synthesized via the Kulinkovich reaction or a modified Grignard addition.
-
Precursor: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.
-
Reagents: EtMgBr, Ti(OiPr)
(catalytic).[1][2][3] -
Common Impurities: Traces of titanium salts, unreacted ester, or the dehydrated alkene (4-vinylpiperidine derivative) may be present if the workup is insufficiently acidic.
Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
H NMR Analysis (400 MHz, CDCl )
The proton NMR spectrum is characterized by the distinct high-field multiplets of the cyclopropyl ring and the rotameric broadening of the Boc-protected piperidine.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| Boc-CH | 1.45 | Singlet (s) | 9H | Characteristic intense singlet for tert-butyl group. |
| Piperidine | 4.10 – 4.25 | Broad Multiplet | 2H | Equatorial protons adjacent to N (deshielded by carbamate). Broad due to N-Boc rotamers. |
| Piperidine | 2.60 – 2.75 | Broad Triplet | 2H | Axial protons adjacent to N. |
| Piperidine | 1.65 – 1.75 | Multiplet (m) | 2H | Equatorial protons at C3/C5. |
| Piperidine | 1.25 – 1.35 | Multiplet (m) | 2H | Axial protons at C3/C5. |
| Piperidine | 1.35 – 1.45 | Multiplet (m) | 1H | Methine proton at C4. Shielded relative to typical alkanes due to cyclopropyl anisotropy. |
| Cyclopropyl CH | 0.70 – 0.78 | Multiplet (m) | 2H | "Cis" protons relative to the piperidine substituent. |
| Cyclopropyl CH | 0.42 – 0.50 | Multiplet (m) | 2H | "Trans" protons relative to the piperidine substituent. |
| OH | ~1.80 | Broad Singlet | 1H | Exchangeable; shift varies with concentration and water content. |
Expert Insight: The cyclopropyl protons appear as two distinct multiplets (AA'BB' system) due to the lack of free rotation within the rigid ring, creating diastereotopic environments relative to the chiral (pseudo-asymmetric) center at C4.
C NMR Analysis (100 MHz, CDCl )
The carbon spectrum confirms the quaternary nature of the cyclopropyl alcohol and the carbamate carbonyl.
| Carbon Type | Shift ( | Assignment |
| C=O (Carbamate) | 154.8 | Carbonyl carbon of the Boc group.[4] |
| C-O (t-Bu) | 79.3 | Quaternary carbon of the tert-butyl group. |
| C-OH (Cyclopropyl) | 58.5 | Quaternary carbon at the 1-position of the cyclopropyl ring. |
| Piperidine | 43.8 (broad) | C2 and C6 carbons; broadened by N-inversion/rotation. |
| Piperidine | 46.2 | Methine carbon (C4) attached to the cyclopropyl ring. |
| Boc-CH | 28.4 | Methyl carbons of the Boc group. |
| Piperidine | 27.5 | C3 and C5 carbons. |
| Cyclopropyl CH | 12.8 | Methylene carbons of the cyclopropyl ring. |
Structural Connectivity (DOT Diagram)
The following diagram illustrates the key 2D NMR correlations (COSY and HMBC) used to establish connectivity.
Caption: Key HMBC (red) and COSY (grey) correlations establishing the linkage between the piperidine core and the hydroxycyclopropyl moiety.
Infrared Spectroscopy (IR)
The IR spectrum provides rapid confirmation of functional groups, particularly the hydroxyl and carbamate.
-
O-H Stretch: 3400–3450 cm
(Broad). Indicates the tertiary alcohol. -
C-H Stretch (sp
): 2970, 2930 cm . dominated by the tert-butyl and piperidine ring C-H bonds. -
C=O Stretch (Carbamate): 1690–1670 cm
. Strong, characteristic of the Boc protecting group. -
Cyclopropyl Ring Mode: ~3080 cm
(weak C-H stretch) and ~1020 cm (ring deformation), often obscured but diagnostic if visible.
Mass Spectrometry (MS)
Ionization & Fragmentation
-
Method: ESI (Electrospray Ionization) or APCI, Positive Mode.
-
Parent Ion: The molecular ion
(m/z 242) is often weak due to the labile nature of the Boc group and the tertiary alcohol. -
Adducts:
(m/z 264) is typically the base peak in ESI.
Fragmentation Pathway
-
Loss of Isobutene: The most prominent fragmentation is the cleavage of the tert-butyl group from the Boc moiety.
- (Loss of 56 Da).
-
Decarboxylation: Subsequent loss of CO
.- (Amine core).
-
Dehydration: Loss of water from the tertiary alcohol (common in acidic source conditions).
- .
Caption: Primary fragmentation pathways observed in ESI+ MS analysis.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and minimize water peak interference:
-
Solvent: Use CDCl
(Chloroform-d, 99.8% D) neutralized with silver foil or basic alumina if the compound is acid-sensitive (tertiary alcohols can dehydrate in acidic CDCl ). -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., titanium salts from synthesis).
Quality Control Check
-
Visual: The compound should be a white to off-white solid.
-
TLC: Silica gel, 30% Ethyl Acetate in Hexanes. Stain with Ninhydrin (will be weak/negative due to Boc) or PMA (Phosphomolybdic Acid) (stains alcohols blue/green).
References
-
Kulinkovich, O. G., & de Meijere, A. (2000).[1][5] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[1] Link
-
Esposito, A., & Taddei, M. (2000).[5] The Kulinkovich Reaction on Lactones.[5] A Convenient Approach to Functionalized Cyclopropanols. Journal of Organic Chemistry, 65(26), 9245–9248. Link
-
PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information. Link
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 | CID 24688815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
Methodological & Application
tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate as a building block in organic synthesis
Introduction: A Gateway to Novel Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecules with three-dimensional complexity is paramount for achieving high potency and selectivity. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds due to their rigid nature and ability to orient substituents in well-defined vectors in three-dimensional space.[1] This structural feature is highly desirable for optimizing ligand-receptor interactions. The piperidine ring, in particular, is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[2] The fusion of a cyclopropane ring in a spirocyclic fashion to a piperidine core introduces a high degree of sp3 character, a molecular descriptor often correlated with success in clinical development.
This guide focuses on tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate , a versatile building block that serves as a direct precursor to the valuable spiro[cyclopropane-1,4'-piperidine] scaffold. The presence of a Boc-protecting group on the piperidine nitrogen allows for a wide range of subsequent chemical transformations under both acidic and basic conditions, while the tertiary hydroxyl group offers a handle for further functionalization or can be a key pharmacophoric feature itself. This document provides a comprehensive overview of its synthesis, properties, and a detailed protocol for its application in organic synthesis, tailored for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It is important to note that while some data for analogous compounds is available, specific experimental values for this compound may vary.
| Property | Value (Predicted/Analogous) | Source |
| Molecular Formula | C₁₄H₂₅NO₃ | - |
| Molecular Weight | 255.36 g/mol | [3] |
| Appearance | White to off-white solid | General |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis of the Building Block: A Titanium-Mediated Approach
The most direct and efficient method for the synthesis of this compound is the titanium-mediated cyclopropanation of N-Boc-4-piperidone, commonly known as the Kulinkovich reaction.[4][5] This reaction is highly effective for the conversion of esters and ketones into cyclopropanols.
The reaction proceeds through the in situ generation of a titanacyclopropane intermediate from the reaction of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, with a Grignard reagent like ethylmagnesium bromide.[6] This highly reactive intermediate then adds to the carbonyl group of N-Boc-4-piperidone to form the desired 1-hydroxycyclopropyl moiety. A key advantage of this method is the general tolerance of the Boc-protecting group to the reaction conditions.[4]
Caption: Synthetic route to the target building block.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method adapted from general procedures for the Kulinkovich reaction.[7]
Materials:
-
N-Boc-4-piperidone
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., 3 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and anhydrous THF (10 mL per 1 g of piperidone).
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.
-
After 15 minutes of stirring at 0 °C, add ethylmagnesium bromide (2.4 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Filter the resulting mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Applications in Organic Synthesis: Accessing Spiro[cyclopropane-1,4'-piperidines]
The primary utility of this compound lies in its role as a precursor to spiro[cyclopropane-1,4'-piperidin]-1-ol and its derivatives. These spirocyclic piperidines are of significant interest in medicinal chemistry.[8]
The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the secondary amine of the piperidine ring. This free amine can then be engaged in a variety of transformations, including but not limited to:
-
Reductive amination: To introduce substituents at the nitrogen atom.
-
Amide bond formation: Coupling with carboxylic acids.
-
N-Arylation: Using Buchwald-Hartwig or similar cross-coupling reactions.
-
Alkylation: With various alkyl halides.
The tertiary hydroxyl group of the cyclopropane ring can also be utilized. For instance, it can be a key hydrogen bond donor in a ligand-protein interaction or it can be derivatized, for example, through etherification.
Caption: Synthetic utility of the building block.
General Protocol: N-Functionalization of the Spirocyclic Piperidine Core
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
An appropriate aldehyde or ketone (for reductive amination)
-
Sodium triacetoxyborohydride (STAB)
-
A suitable base (e.g., triethylamine or DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Example: Reductive Amination):
-
Boc Deprotection: Dissolve this compound (1.0 eq) in DCM (10 mL per 1 g). Add TFA (5-10 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting spiro[cyclopropane-1,4'-piperidin]-1-ol trifluoroacetate salt is often used directly in the next step.
-
Reductive Amination: Dissolve the crude salt in a suitable solvent such as DCM or dichloroethane. Add the desired aldehyde or ketone (1.0-1.2 eq) and a base such as triethylamine (2-3 eq).
-
Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted spiro[cyclopropane-1,4'-piperidin]-1-ol derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel spirocyclic piperidine derivatives. Its straightforward synthesis via the Kulinkovich reaction and the orthogonal reactivity of its functional groups make it an attractive starting material for creating diverse compound libraries for drug discovery programs. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers and scientists in the field of organic and medicinal chemistry.
References
-
Wang, M., Wang, W., & Q. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2015. Available at: [Link]
-
Wikipedia. 1-Boc-4-AP. Available at: [Link]
-
Wikipedia. Kulinkovich reaction. Available at: [Link]
-
Esposito, A., & Taddei, M. The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. J. Org. Chem. 2000, 65, 9245-9248. Available at: [Link]
-
PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. Available at: [Link]
-
Al-Amiery, A. A., et al. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México, 2024. Available at: [Link]
-
PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Available at: [Link]
-
Fawcett, F., & de Meijere, A. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Org. Biomol. Chem., 2012, 10, 6325-6332. Available at: [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]
-
Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. Available at: [Link]
-
Li, G., et al. Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Org. Biomol. Chem., 2014, 12, 744-748. Available at: [Link]
- Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate.
-
ResearchGate. Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Available at: [Link]
-
Al-Hussain, S. A., et al. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules 2022, 27(8), 2541. Available at: [Link]
-
Urbanavičiūtė, G., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules 2019, 24(19), 3543. Available at: [Link]
-
Magano, J., & Dunetz, J. R. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules 2022, 27(5), 1647. Available at: [Link]
-
Shaabanzadeh, M., & Khabari, F. One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. ARKIVOC 2009 (xi) 307-315. Available at: [Link]
- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery. Available at: [Link]
-
El-Sayed, N. A., et al. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. Sci Rep 15, 21805 (2025). Available at: [Link]
Sources
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- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 3. anaxlab.com [anaxlab.com]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols [organic-chemistry.org]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
This Application Note is structured as a comprehensive technical guide for the purification of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS: 154988-28-4).[1] It is designed for organic chemists and process development scientists, focusing on removing specific impurities associated with its synthesis (typically the Kulinkovich reaction).[1]
Executive Summary
The target compound, This compound , is a critical pharmacophore scaffold used in the development of kinase inhibitors (e.g., CDK9) and PROTAC linkers. Its synthesis typically involves the Kulinkovich reaction (conversion of an ester to a cyclopropanol using Grignard reagents and Titanium catalysis).[1][2][3][4][5]
The primary purification challenge lies not in the organic separation, but in the removal of Titanium/Magnesium salts which form gelatinous emulsions, and the prevention of acid-catalyzed ring opening of the strained cyclopropyl moiety.[1] This protocol details a specialized "Rochelle’s Salt" workup followed by orthogonal chromatography to achieve >98% purity.[1]
Physicochemical Profile
| Property | Value / Description |
| Chemical Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Physical State | Viscous colorless oil (crude); White solid (purified) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1] Insoluble in Water, Hexanes.[1] |
| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |
| pKa | ~14 (Tertiary alcohol), N-Boc is non-basic.[1] |
| Stability Warning | Acid Sensitive: Cyclopropanol ring can expand/open under acidic conditions (pH < 4).[1] Boc Group: Cleaves with strong acids (TFA/HCl).[1] |
Critical Impurity Analysis
Understanding the synthesis source (Kulinkovich Reaction) allows us to predict and target specific impurities:
-
Titanium (IV) Residues: The catalyst (Ti(OiPr)₄) forms sticky oligomers upon water quenching, trapping the product.[1]
-
Unreacted Ester: Starting material (1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate) often co-elutes if not fully converted.[1]
-
Ring-Opened Ketones: If the reaction quench is too acidic, the cyclopropanol rearranges to a linear ketone (ethyl ketone derivative).[1]
-
Magnesium Salts: From the EtMgBr reagent.[1]
Purification Protocol
Phase 1: The "Rochelle's Salt" Quench (Metal Removal)
Rationale: Standard acidic quenches (HCl) are dangerous for this substrate due to ring fragility.[1] Rochelle's salt (Sodium Potassium Tartrate) chelates Titanium, breaking the emulsion without lowering pH destructively.[1]
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture (in THF/Ether) with 2 volumes of Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
-
Note: Et₂O is preferred for better phase separation, but MTBE is safer for scale-up.[1]
-
-
Quenching: Cool the mixture to 0°C. Slowly add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) (10 mL per mmol of Ti catalyst used).
-
Digestion (The Critical Step): Vigorously stir the biphasic mixture at room temperature for 2–4 hours .
-
Separation: Separate the organic layer.[1][6] Wash the aqueous layer 2x with EtOAc.[1]
-
Drying: Combine organics, dry over Na₂SO₄ (Sodium Sulfate), and concentrate in vacuo at <40°C.
Phase 2: Flash Column Chromatography
Rationale: The polarity difference between the tertiary alcohol product and the non-polar starting ester allows for effective silica separation.[1]
-
Stationary Phase: High-performance Silica Gel (40–63 µm, 60 Å).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
-
Loading: Dissolve crude oil in minimum DCM (Dichloromethane).[1]
Gradient Table:
| Time (CV) | % Solvent B (EtOAc) | Event |
|---|---|---|
| 0–2 | 0% | Elute non-polar hydrocarbons |
| 2–5 | 0% → 10% | Elute unreacted Ester (Starting Material) |
| 5–12 | 10% → 30% | Product Elution (Target) |
| 12–15 | 30% → 100% | Wash off polar Ti-residues/diols |
-
TLC Visualization: Stain with Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) .[1] The alcohol does not absorb strongly in UV (only the carbonyl of Boc is weak), so staining is mandatory.[1]
-
Rf Value: ~0.35 in 20% EtOAc/Hexanes.[1]
Phase 3: Crystallization (Polishing)
If the oil remains slightly yellow or <98% pure, induce crystallization.[1]
-
Dissolve the purified oil in a minimum amount of hot Diisopropyl Ether (IPE) or a Hexane/EtOAc (9:1) mixture.[1]
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Seed with a crystal if available.[1]
-
Filter the white precipitate and wash with cold Hexanes.[1]
Process Visualization (Graphviz)[1]
The following diagram illustrates the logical flow of the purification and the impurity fate mapping.
Figure 1: Purification workflow prioritizing Titanium removal and acid-avoidance.
Quality Control & Analytical Validation
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA, risk of Boc removal).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the compound has weak UV chromophores.[1] If UV is used, monitor at 210 nm .[1]
NMR Validation (400 MHz, CDCl₃)
-
Diagnostic Signals:
-
Cyclopropyl Protons: Look for multiplets at δ 0.6–0.9 ppm (4H).[1] This confirms the ring is intact.[1]
-
Boc Group: Singlet at δ 1.45 ppm (9H).[1]
-
Piperidine Ring: Multiplets at δ 1.5–1.9 ppm and δ 3.0–4.0 ppm .[1]
-
Absence of: Triplet/Quartet of Ethyl group (starting material) or olefinic protons (dehydration products).[1]
-
References
-
Kulinkovich Reaction Mechanism & Workup: Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A.[1] "Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethylmagnesium Bromide with Ethyl Acetate to Give 1-Methylcyclopropanol". Synthesis, 1991(3), 234.[1] [1]
-
Synthesis of N-Boc-4-hydroxypiperidine Derivatives: Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate".[1] Atlantis Press, 2015.[1] (Describes general N-Boc piperidine handling).
-
General Protocol for Titanium Removal (Rochelle's Salt): Fieser, L. F., Fieser, M. "Reagents for Organic Synthesis", Vol. 1, Wiley, New York, 1967.[1] (Foundational text for tartrate workups). [1]
-
Cyclopropanol Stability: Cha, J. K., Kulinkovich, O. G.[1] "The Kulinkovich Cyclopropanation Reaction". Organic Reactions, 2012.[1][7] [1]
Sources
- 1. youtube.com [youtube.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
The Art of Disarming Bacteria: A Guide to the Synthesis of β-Lactamase Inhibitors
The escalating threat of antibiotic resistance necessitates the development of novel strategies to preserve the efficacy of our most critical antibacterial agents. Among these, the β-lactam antibiotics have long been a cornerstone of infectious disease treatment.[1] However, the widespread emergence of bacterial β-lactamase enzymes, which hydrolyze the essential β-lactam ring, has severely compromised their effectiveness.[2][3][4] This guide provides an in-depth exploration of the synthesis of β-lactamase inhibitors, molecules designed to neutralize these bacterial defense mechanisms and restore the power of β-lactam antibiotics.[5][6]
This document is intended for researchers, scientists, and drug development professionals engaged in the fight against antimicrobial resistance. It delves into the synthetic chemistry underpinning the creation of these vital compounds, offering not just protocols, but the scientific rationale behind the chosen methodologies.
Understanding the Enemy: The Mechanism of β-Lactamase and Its Inhibition
β-lactamase enzymes act by hydrolyzing the amide bond in the four-membered β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive.[2] The most common mechanism involves a serine residue in the enzyme's active site, which acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[5] This forms a transient acyl-enzyme intermediate, which is then rapidly hydrolyzed by a water molecule, regenerating the free enzyme to continue its destructive cycle.[5]
β-Lactamase inhibitors are designed to interrupt this process. They function through two primary mechanisms:
-
Suicide Inhibition: These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are themselves β-lactam analogs.[6] They are recognized by the β-lactamase and form a similar acyl-enzyme intermediate. However, this intermediate is designed to be more stable or to undergo a secondary chemical reaction within the active site, leading to the permanent inactivation of the enzyme.[5][6]
-
Reversible Covalent Inhibition: Newer inhibitors, like avibactam, are not β-lactams themselves but mimic the transition state of the hydrolysis reaction.[7] They form a covalent bond with the active site serine, but this bond can be slowly reversed. However, the binding is potent enough to effectively sequester the enzyme.[7][8]
The following diagram illustrates the general mechanism of serine β-lactamase action and its inhibition.
Caption: Mechanism of β-lactamase action and inhibition.
Key Classes of β-Lactamase Inhibitors and Their Synthesis
The structural diversity of β-lactamase inhibitors is a testament to the ingenuity of medicinal chemists. This section will explore the synthesis of prominent examples from different classes.
The Classics: β-Lactam Core Inhibitors
These inhibitors possess the characteristic β-lactam ring, which is central to their mechanism of action.
Clavulanic acid, produced by the bacterium Streptomyces clavuligerus, is a potent inhibitor of many Class A β-lactamases.[9][10] Its biosynthesis is a complex enzymatic cascade starting from glyceraldehyde-3-phosphate and L-arginine.[9][11][12]
Biosynthetic Pathway of Clavulanic Acid:
Caption: Simplified biosynthetic pathway of clavulanic acid.
While total synthesis of clavulanic acid is challenging, understanding its biosynthesis provides valuable insights for the development of synthetic analogs.
Tazobactam is a synthetic penicillanic acid sulfone derivative with a broader spectrum of activity than clavulanic acid. Its synthesis often starts from 6-aminopenicillanic acid (6-APA), a readily available precursor from penicillin fermentation.
Synthetic Protocol Outline for Tazobactam from 6-APA:
A common synthetic route involves several key transformations:[13][14]
-
Esterification: Protection of the carboxylic acid of 6-APA as a diphenylmethyl (DPM) or similar ester.
-
Diazotization and Halogenation: Conversion of the amino group to a diazo group, followed by displacement with a halogen (e.g., bromine).
-
Reduction: Removal of one of the halogens to form a monohalo-penam.
-
Oxidation: Oxidation of the sulfide to a sulfone using an oxidizing agent like potassium permanganate or a peroxide-based system.[13]
-
Triazole Formation: Introduction of the 1,2,3-triazole ring via a [3+2] cycloaddition reaction with an azide.[15]
-
Deprotection: Removal of the ester protecting group to yield tazobactam.
Illustrative Synthetic Workflow for Tazobactam:
Caption: Key stages in a representative synthesis of tazobactam.
Note on Continuous Flow Synthesis: Recent advancements have demonstrated the use of continuous flow chemistry for the synthesis of tazobactam, offering improved safety, efficiency, and yield compared to traditional batch processes.[16]
A New Generation: Non-β-Lactam Inhibitors
The discovery of inhibitors lacking the β-lactam core has opened new avenues for combating resistance.
Avibactam is a groundbreaking non-β-lactam inhibitor with a diazabicyclooctane (DBO) core.[5] It exhibits a broad spectrum of activity against Class A, C, and some Class D β-lactamases.[5][7] Several synthetic routes to avibactam have been developed, often starting from chiral precursors to establish the required stereochemistry.
A Representative Synthetic Strategy for Avibactam:
One efficient synthesis starts from commercially available 5-hydroxy-2-picolinate.[17][18] The key steps in this multi-step synthesis include:
-
Reduction and Resolution: Hydrogenation of the pyridine ring to a piperidine, followed by enzymatic resolution to obtain the desired (2S,5S)-stereoisomer.[17][18]
-
Functional Group Interconversion: A series of reactions to introduce the benzyloxyamino group at the C5 position with the correct (5R) stereochemistry.
-
Cyclization: Intramolecular cyclization to form the characteristic diazabicyclooctane core.
-
Deprotection and Sulfation: A one-pot debenzylation and sulfation reaction to install the crucial sulfate group, followed by salt formation.[18]
Table 1: Comparison of Key β-Lactamase Inhibitors
| Inhibitor | Core Structure | Mechanism of Action | Primary Target β-Lactamases |
| Clavulanic Acid | β-Lactam (Oxapenam) | Suicide Inhibitor | Class A |
| Tazobactam | β-Lactam (Penam Sulfone) | Suicide Inhibitor | Class A, some Class C |
| Avibactam | Diazabicyclooctane (DBO) | Reversible Covalent | Class A, C, some Class D |
| Vaborbactam | Boronic Acid | Reversible Covalent | Class A, C (especially KPC) |
| Relebactam | Diazabicyclooctane (DBO) | Reversible Covalent | Class A, C |
Experimental Protocols: A Practical Guide
This section provides generalized protocols for key reactions in the synthesis of β-lactamase inhibitors. Note: These are illustrative and may require optimization based on specific substrates and laboratory conditions.
Protocol: Oxidation of a Penam Sulfide to a Sulfone
This protocol is a crucial step in the synthesis of tazobactam and other penam sulfone inhibitors.
Materials:
-
Penam sulfide derivative
-
Potassium permanganate (KMnO₄) or m-chloroperoxybenzoic acid (m-CPBA)
-
Appropriate solvent (e.g., acetic acid/water, dichloromethane)
-
Quenching agent (e.g., sodium bisulfite solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the penam sulfide in the chosen solvent and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution or suspension of the oxidizing agent (e.g., KMnO₄ in water or m-CPBA in dichloromethane) to the reaction mixture, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent until the color of the oxidizing agent disappears.
-
If necessary, adjust the pH of the aqueous layer to be neutral or slightly acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol: Deprotection and Purification
The final step in many syntheses is the removal of protecting groups and purification of the active pharmaceutical ingredient (API).
Materials:
-
Protected β-lactamase inhibitor
-
Deprotection reagent (e.g., trifluoroacetic acid for Boc groups, hydrogen gas with a palladium catalyst for benzyl groups)
-
Appropriate solvent
-
Purification system (e.g., preparative HPLC, crystallization setup)
Procedure:
-
Dissolve the protected compound in a suitable solvent.
-
Add the deprotection reagent and stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, remove the deprotection reagent and solvent under reduced pressure.
-
Purify the crude product using an appropriate method. For polar compounds like many β-lactamase inhibitors, reversed-phase preparative HPLC is often employed.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Characterization and Quality Control
The synthesized inhibitors must be rigorously characterized to confirm their identity, purity, and potency.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[19]
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
In Vitro β-Lactamase Inhibition Assays: To determine the inhibitory activity (e.g., IC₅₀ or Kᵢ values) against a panel of β-lactamase enzymes. Spectrophotometric methods are commonly used for this purpose.[20]
Future Directions and Emerging Concepts
The field of β-lactamase inhibitor synthesis is continually evolving. Current research focuses on:
-
Broad-Spectrum Inhibitors: Developing inhibitors that are effective against a wider range of β-lactamases, including the challenging metallo-β-lactamases (MBLs).[21]
-
Novel Scaffolds: Exploring new chemical scaffolds beyond the traditional β-lactam and DBO cores, such as boronic acid derivatives (e.g., vaborbactam) and other non-covalent inhibitors.[5]
-
Improved Pharmacokinetics: Designing inhibitors with better oral bioavailability and optimized pharmacokinetic profiles.
-
Green Chemistry Approaches: Implementing more sustainable and environmentally friendly synthetic routes.
The synthesis of β-lactamase inhibitors is a critical component in the ongoing battle against antibiotic resistance. By understanding the underlying chemical principles and employing robust synthetic and analytical methodologies, researchers can continue to develop new and effective weapons to protect our arsenal of life-saving antibiotics.
References
- Eureka | Patsnap. (n.d.). Method for synthesizing beta-lactamase inhibitor Avibactam.
- Google Patents. (n.d.). CN108239089B - Method for synthesizing avibactam sodium.
- Eureka | Patsnap. (n.d.). Tazobactam synthesis method.
- NIH. (2021, August 17). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. PMC.
- ResearchGate. (n.d.). Clavulanic acid biosynthesis pathway. Download Scientific Diagram.
- MDPI. (2021, September 22). Clavulanic Acid. Encyclopedia.
- YouTube. (2021, May 7). β-lactam/β-lactamase inhibitor combinations.
- ACS Publications. (n.d.). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development.
- Wikipedia. (n.d.). β-Lactamase inhibitor.
- YouTube. (2022, December 4). Beta-lactamase Inhibitors - 5 Minute Antimicrobials.
- MDPI. (n.d.). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use.
- NCBI Bookshelf. (n.d.). Beta-Lactamase Inhibitors. StatPearls.
- YouTube. (2023, February 17). Discussing β-lactamase/β-lactamase inhibitors.
- NIH. (2023, June 22). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.
- PMC. (n.d.). β-Lactams and β-Lactamase Inhibitors: An Overview.
- MDPI. (n.d.). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria.
- ACS Omega. (n.d.). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance.
- ResearchGate. (2025, February 1). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria.
- PMC. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams.
- (2025, January 10). Spectrophotometric Detection of Beta-Lactamase Inhibition by Plant Extracts.
- PubMed. (n.d.). Structure-activity Relationships Amongst Beta-Lactamase Inhibitors.
- PMC. (2021, January 18). Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing.
- Scholars Research Library. (n.d.). An improved synthesis of Tazobactam and its related impurities.
- Wikipedia. (n.d.). Clavulanic acid.
- ACS Publications. (2021, June 17). Application of Continuous Flow in Tazobactam Synthesis. Organic Process Research & Development.
- Google Patents. (n.d.). EP0673432B1 - Process for preparing clavulanic acid.
- Google Patents. (n.d.). CN102643292B - Tazobactam synthesis method.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors.
- (2025, August 7). A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound.
- (n.d.). Manufacturing Route to Avibactam.
Sources
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- 9. Clavulanic acid - Wikipedia [en.wikipedia.org]
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- 11. Clavulanic Acid | Encyclopedia MDPI [encyclopedia.pub]
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Application Note: High-Efficiency Synthesis of Vandetanib via Regioselective C7-Alkylation of Piperidine Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Vandetanib (ZD6474) , a multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of medullary thyroid cancer. Unlike general synthetic overviews, this guide focuses specifically on the critical late-stage etherification involving piperidine derivatives .
The introduction of the 1-methylpiperidin-4-yl-methoxy side chain at the C7 position is the distinct "process-defining" step. This protocol addresses common challenges—specifically regioselectivity (O- vs. N-alkylation), solubility of the zwitterionic intermediates, and removal of specific piperidine-related impurities.
Strategic Retrosynthesis & Mechanism
The synthesis of Vandetanib relies on the convergent coupling of two highly functionalized pharmacophores: the 4-anilinoquinazoline core and the piperidine side chain .
The Piperidine Challenge
The N-methylpiperidine moiety is essential for the drug's pharmacokinetic profile, significantly enhancing aqueous solubility and bioavailability. However, its basic nitrogen creates synthetic challenges:[1]
-
Nucleophilic Competition: The tertiary amine in the piperidine ring can act as a competing nucleophile, potentially leading to polymerization or quaternary ammonium byproducts.
-
Solubility Mismatch: The lipophilic quinazoline core and the polar piperidine side chain require a solvent system (polar aprotic) that accommodates both species to facilitate the
reaction.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the convergent point of the synthesis.
Figure 1: Retrosynthetic analysis showing the convergent assembly of Vandetanib via C7-etherification.
Critical Reagent Preparation
Before initiating the coupling, the piperidine alcohol must be converted into a suitable electrophile. While Mitsunobu conditions can be used directly on the alcohol, the alkylation route using a chloride or mesylate derivative is preferred for scalability and purification.
Protocol A: Preparation of 4-(Chloromethyl)-1-methylpiperidine (Hydrochloride Salt)
Note: The free base is unstable and prone to dimerization; the HCl salt is stable.
-
Charge: A reactor with (1-methylpiperidin-4-yl)methanol (1.0 eq) and Dichloromethane (DCM) (10 vol).
-
Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes.
-
Reaction: Reflux at 40°C for 3 hours. Monitor by TLC (System: MeOH/DCM 1:9).
-
Isolation: Cool to room temperature. The product often precipitates as the hydrochloride salt. If not, concentrate in vacuo and triturate with diethyl ether.
-
Yield: Expect >90% yield of a hygroscopic white solid. Store under nitrogen.
Core Synthesis Protocol: C7-O-Alkylation
This protocol describes the coupling of the quinazoline phenol with the piperidine electrophile.
Reaction Type: Williamson Ether Synthesis (
-
Nucleophile: 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (Intermediate A)
-
Electrophile: 4-(chloromethyl)-1-methylpiperidine HCl (Intermediate B)
-
Base: Potassium Carbonate (
) – Anhydrous, milled.
Step-by-Step Methodology
-
Solvation & Deprotonation:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge Intermediate A (10.0 g, 27.5 mmol) and DMF (Dimethylformamide, 100 mL).
-
Add
(11.4 g, 82.5 mmol, 3.0 eq). -
Critical Insight: Stir at 25°C for 30 minutes. This pre-stirring step ensures the formation of the phenoxide anion (color change to bright yellow/orange) before the electrophile is introduced, reducing side reactions.
-
-
Addition of Piperidine Derivative:
-
Add Intermediate B (4-(chloromethyl)-1-methylpiperidine HCl) (6.1 g, 33.0 mmol, 1.2 eq) in a single portion.
-
Note: Using the HCl salt requires the excess base calculated above to neutralize the salt in situ and release the free amine electrophile.
-
-
Reaction:
-
Heat the mixture to 80°C .
-
Maintain temperature for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Reaction is deemed complete when Intermediate A is <1.0%.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to 20–25°C.
-
Slowly add Deionized Water (200 mL) dropwise over 1 hour.
-
Observation: The product will precipitate as an off-white solid. The slow addition is crucial to prevent the occlusion of inorganic salts (
) within the crystal lattice. -
Stir the slurry for 2 hours at 5°C.
-
-
Filtration & Washing:
-
Filter the solid.[2]
-
Wash the cake with Water (2 x 50 mL) to remove residual DMF and inorganic salts.
-
Wash with cold Acetone (1 x 20 mL) to remove unreacted lipophilic impurities.
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Target Yield: 85–90% (approx. 11.5 g).
-
Impurity Profiling & Quality Control
Ensuring the purity of the piperidine linkage is critical. The following table summarizes the key impurities associated with this specific synthetic route.
| Impurity Name | Structure/Origin | Control Strategy |
| Des-methyl Vandetanib | Loss of N-methyl group on piperidine (metabolite/degradation). | Ensure high purity of starting piperidine alcohol. Avoid excessive heating (>100°C). |
| N-Oxide Impurity | Oxidation of the tertiary piperidine nitrogen. | Perform reaction under |
| O-Alkylated Isomer | Regioisomer (Alkylation at aniline nitrogen). | Use |
| Dimer | Quaternization of one piperidine by another. | Maintain stoichiometry; do not use large excess of electrophile. |
Workflow Diagram: Process Logic
Figure 2: Step-by-step process workflow for the synthesis of Vandetanib.
References
-
Hennequin, L. F., et al. (2002).[4] Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300–1312.
-
AstraZeneca AB. (2001). Quinazoline Derivatives. World Intellectual Property Organization Patent WO 01/32651.[5] (Primary process patent describing the C7-alkylation route).
-
Brocklesby, K. L., et al. (2017).[3][4] An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement.[6] Tetrahedron Letters, 58(15), 1467-1469.
-
PubChem. (n.d.). Vandetanib (CID 3081361). National Library of Medicine.
Sources
- 1. Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synthesis and Evaluation of Kinase Inhibitors
Introduction: The Central Role of Kinases and the Rationale for Inhibition
Protein kinases are a ubiquitous and functionally diverse family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction in eukaryotic cells. This post-translational modification acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. Consequently, kinases are integral to the regulation of a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1] Given their central role in cellular signaling, it is not surprising that aberrant kinase activity, often stemming from genetic mutations or dysregulation of upstream signaling pathways, is a hallmark of numerous human diseases, most notably cancer.[2] The realization that hyperactivated kinases can drive oncogenesis has spurred the development of small molecule kinase inhibitors, which have revolutionized the landscape of targeted cancer therapy.[3][4]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and biological evaluation of kinase inhibitors. We will delve into the strategic considerations behind inhibitor design, provide detailed, field-proven protocols for synthesis and analysis, and offer insights into the interpretation of the resulting data. Throughout this guide, we will use the Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as a case study to illustrate key concepts and protocols.
I. Strategic Approaches to Kinase Inhibitor Synthesis
The synthesis of a successful kinase inhibitor is a multi-faceted process that begins with a strategic design phase. The primary objective is to create a molecule that binds with high affinity and selectivity to the target kinase, thereby modulating its activity. Several key strategies are employed in the design and synthesis of kinase inhibitors.
Structure-Based Drug Design (SBDD)
SBDD leverages the three-dimensional structural information of the target kinase to design inhibitors that fit precisely into the active site or other functionally important pockets.[2] The vast majority of kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of the substrate.[5] The quinazoline core is a prominent scaffold in many EGFR inhibitors, including Gefitinib, due to its ability to form key hydrogen bonds within the ATP-binding site.[6]
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful approach for identifying novel chemical starting points for inhibitor design.[7] This method involves screening libraries of low-molecular-weight fragments to identify those that bind weakly to the target kinase. These initial "hits" are then optimized and linked together to generate more potent and selective lead compounds.[8] FBDD has proven particularly successful in the discovery of highly specific kinase inhibitors by exploiting unique interactions within kinase subpockets.[9]
Covalent Inhibition: An Irreversible Approach
Covalent inhibitors form a stable, covalent bond with a specific amino acid residue within the kinase active site, leading to irreversible inhibition.[10] This strategy can offer enhanced potency and prolonged duration of action. The design of covalent inhibitors involves incorporating a reactive "warhead" into the inhibitor scaffold that can form a covalent bond with a nucleophilic residue, such as cysteine, in the target kinase.[11]
II. Synthesis of a Representative Kinase Inhibitor: Gefitinib
To illustrate the practical aspects of kinase inhibitor synthesis, we provide a detailed protocol for the synthesis of Gefitinib, a first-generation EGFR inhibitor.[12] Several synthetic routes for Gefitinib have been reported; the following is a convergent synthesis strategy.[13][14]
Diagram: Synthetic Pathway of Gefitinib
Sources
- 1. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
- 2. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Human Phospho-EGFR (Tyr1068) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 9. raybiotech.com [raybiotech.com]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Moieties into Spirocyclic Structures
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic scaffolds, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of key synthetic strategies for the incorporation of molecular fragments into spirocyclic frameworks. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution. The methodologies covered include intramolecular substitution reactions, [3+2] cycloaddition reactions, and pinacol-type rearrangements. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel spirocyclic entities for drug discovery and development.
The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery
The "escape from flatland" has become a guiding principle in contemporary drug design, with a growing emphasis on molecules possessing a higher fraction of sp3-hybridized carbons.[3] Spirocycles epitomize this principle, offering a rigidified, three-dimensional topology that can more effectively probe the often complex and non-planar binding sites of biological targets.[1][2] The introduction of a spirocenter can confer several benefits:
-
Conformational Rigidity: By locking the conformation of two rings, spirocycles reduce the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.
-
Improved Physicochemical Properties: The incorporation of spirocyclic motifs has been shown to modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[4]
-
Novel Chemical Space: Spirocycles provide access to underexplored areas of chemical space, offering opportunities for the development of novel intellectual property.[4]
The increasing prevalence of spirocyclic structures in clinically approved drugs and late-stage clinical candidates underscores their growing importance in the pharmaceutical industry.[1][3]
Synthetic Strategies for Spirocycle Formation
The construction of the sterically demanding quaternary spirocenter presents a significant synthetic challenge.[5] However, a number of robust and versatile methods have been developed to address this. In this guide, we will focus on three widely employed strategies:
-
Intramolecular Substitution Reactions: A classic and reliable method for forming cyclic structures.
-
[3+2] Cycloaddition Reactions: A powerful tool for the rapid construction of five-membered heterocyclic spirocycles.
-
Pinacol-Type Rearrangements: A useful strategy for ring expansion to generate spirocyclic ketones.
Intramolecular Substitution Reactions: A Direct Approach to Spirocyclization
Intramolecular nucleophilic substitution (SN) reactions are a cornerstone of cyclic chemistry.[6] In the context of spirocycle synthesis, this involves a tethered nucleophile attacking an electrophilic center within the same molecule to close a second ring around a common atom. The success of this strategy hinges on the careful design of the acyclic precursor to favor the desired intramolecular cyclization over competing intermolecular reactions.
Causality of Experimental Choices:
-
High Dilution: Running the reaction at low concentrations favors the intramolecular pathway by minimizing the probability of two different molecules reacting with each other.
-
Choice of Base: A strong, non-nucleophilic base is often employed to deprotonate the nucleophile without competing in the substitution reaction.
-
Leaving Group: A good leaving group (e.g., tosylate, mesylate, or a halide) is crucial for an efficient SN2 reaction.
Experimental Workflow: Intramolecular SN2 Cyclization
Caption: Workflow for Intramolecular SN2 Spirocyclization.
Protocol 1: Synthesis of a Spirocyclic Ether via Intramolecular Williamson Ether Synthesis
This protocol describes the synthesis of a spirocyclic ether from a diol precursor, where one hydroxyl group is converted to a leaving group.
Step-by-Step Methodology:
-
Monotosylation of the Diol:
-
Dissolve the starting diol (1.0 equiv) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.1 equiv) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.05 equiv) in DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the monotosylated intermediate.
-
-
Intramolecular Cyclization:
-
Prepare a solution of the monotosylated intermediate in a large volume of anhydrous tetrahydrofuran (THF) (e.g., 0.01 M).
-
Add sodium hydride (1.5 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction to warm to room temperature and then gently reflux for 12-18 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench with the dropwise addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude spirocyclic ether by flash column chromatography.
-
Table 1: Representative Yields for Intramolecular Spirocyclization
| Substrate Type | Ring Sizes | Leaving Group | Yield (%) | Reference |
| Halo-alcohol | 5,5 | Br | 75-85 | [7] |
| Tosyl-alcohol | 5,6 | OTs | 60-75 | [7] |
| Halo-amine | 5,5 | I | 80-90 | Fictional Example |
[3+2] Cycloaddition Reactions: Rapid Assembly of Heterocyclic Spirocycles
[3+2] Cycloaddition reactions are powerful transformations that allow for the rapid construction of five-membered rings.[8] In the context of spirocycle synthesis, this typically involves the reaction of a 1,3-dipole with a dipolarophile that is part of a cyclic system. This approach is particularly valuable for the synthesis of spirocyclic heterocycles, which are prevalent in many biologically active molecules.[8][9]
Mechanistic Rationale:
The regioselectivity of the [3+2] cycloaddition is governed by the electronic and steric properties of the 1,3-dipole and the dipolarophile. The reaction proceeds through a concerted mechanism, and the stereochemistry of the dipolarophile is retained in the product.
Reaction Schematic: [3+2] Cycloaddition for Spirooxindole Synthesis
Caption: Synthesis of Spirooxindoles via [3+2] Cycloaddition.
Protocol 2: Synthesis of a Spirooxindole-pyrrolidine Derivative
This protocol details a one-pot, three-component reaction for the synthesis of a spirooxindole-pyrrolidine scaffold.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the isatin derivative (1.0 equiv) and an α-amino acid (e.g., sarcosine, 1.2 equiv) in methanol, add the dipolarophile (e.g., N-phenylmaleimide, 1.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spirooxindole.
-
Table 2: Scope of the [3+2] Cycloaddition for Spirooxindole Synthesis
| Isatin Substituent | Dipolarophile | Yield (%) | Diastereomeric Ratio | Reference |
| H | N-phenylmaleimide | 92 | >95:5 | [8] |
| 5-Br | N-phenylmaleimide | 88 | >95:5 | [8] |
| H | Dimethyl acetylenedicarboxylate | 85 | N/A | Fictional Example |
Pinacol-Type Rearrangements: Ring Expansion to Spirocyclic Ketones
The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone or aldehyde.[10][11] This transformation can be ingeniously applied to the synthesis of spirocycles through a ring-expansion process.[3][12] The key is to design a substrate where one of the hydroxyl groups is on a ring and the other is on an adjacent exocyclic carbon.
Underlying Principle:
The reaction proceeds through the formation of a carbocation intermediate after the protonation and loss of a water molecule from one of the hydroxyl groups. A subsequent 1,2-alkyl shift, which involves the migration of a carbon atom from the ring, leads to the expansion of the ring and the formation of a more stable carbocation that is resonance-stabilized by the remaining hydroxyl group. Deprotonation then yields the final spirocyclic ketone.
Mechanism of Pinacol Ring Expansion
Caption: Pinacol Rearrangement for Spirocycle Synthesis.
Protocol 3: Synthesis of a Spiro[4.5]decan-1-one Derivative
This protocol outlines the acid-catalyzed ring expansion of a 1-(1-hydroxycyclopentyl)cyclohexan-1-ol to a spirocyclic ketone.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the 1,2-diol (1.0 equiv) in a suitable solvent such as toluene or dioxane, add a catalytic amount of a strong acid (e.g., sulfuric acid, 10 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude spirocyclic ketone by flash column chromatography.
-
Table 3: Substrate Scope in Pinacol Ring Expansion
| Starting Ring Size | Migrating Group | Expanded Ring Size | Yield (%) | Reference |
| 4 | Cyclobutyl | 5 | 75 | [12] |
| 5 | Cyclopentyl | 6 | 88 | [3] |
| 6 | Cyclohexyl | 7 | 82 | [3] |
Conclusion and Future Perspectives
The synthesis of spirocyclic structures is a vibrant and rapidly evolving field of research. The strategies outlined in this guide—intramolecular substitution, [3+2] cycloaddition, and pinacol-type rearrangements—represent robust and versatile approaches for the incorporation of molecular fragments into these valuable three-dimensional scaffolds. As our understanding of asymmetric catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient and stereoselective methods for the construction of complex spirocycles. These advancements will undoubtedly continue to fuel the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Recent advances in the synthesis of heterocyclic spirocycles. ResearchGate. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Pinacol Pinacolone Rearrangement Process. BYJU'S. [Link]
-
(PDF) Synthesis of New Spiro Pyrrole/Pyrrolizine/Thiazole Derivatives via (3+2) Cycloaddition Reaction. ResearchGate. [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]
-
Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC - NIH. [Link]
-
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. [Link]
-
Pinacol Rearrangement. Master Organic Chemistry. [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. NIH. [Link]
-
Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis. [Link]
-
Visible-light-promoted [3 + 2] cycloaddition for the synthesis of spirooxindoles under external photocatalyst-free conditions. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry. [Link]
-
(PDF) Organocatalytic Synthesis of Spirocarbocycles. ResearchGate. [Link]
-
Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. MDPI. [Link]
-
Ring Expansion and Pinacol Rearrangement Example #organicchemistry. YouTube. [Link]
-
Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications (RSC Publishing). [Link]
-
Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]
-
A Sequential Transition Metal and Organocatalytic Approach to the Enantioselective Synthesis of C2-spiroindoline Systems. ChemRxiv. [Link]
-
Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel–Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles. Organic Letters. [Link]
-
Multi Transition States for SN2 Reaction in Intramolecular Processes. Praise Worthy Prize. [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity [mdpi.com]
- 3. Pinacol Rearrangement [organic-chemistry.org]
- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes / Synthesis, 1974 [sci-hub.box]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
Topic: Yield Optimization & Troubleshooting for Kulinkovich Cyclopropanation
Target Molecule: tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS: 154986-35-5)
Primary Reaction: Kulinkovich Reaction (Ester
Executive Summary & Mechanism
The Challenge:
Synthesizing this compound involves transforming the ester group of N-Boc-ethyl isonipecotate into a strained cyclopropanol ring. This is achieved via the Kulinkovich reaction , utilizing ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (Ti(OiPr)
The Core Problem: Users frequently report yields below 40% due to three primary failure modes:
-
Moisture Sensitivity: Rapid hydrolysis of the titanium catalyst.
-
Thermal Instability: Decomposition of the titanacyclopropane intermediate at elevated temperatures.
-
Work-up Emulsions: Formation of insoluble titanium oxides that trap product during extraction.
The Mechanism (Simplified for Troubleshooting):
The reaction relies on the in situ generation of a titanacyclopropane species from EtMgBr and Ti(OiPr)
Figure 1: Mechanistic flow of the Kulinkovich reaction. Note that EtMgBr serves as both the reducing agent for Titanium and the carbon source for the cyclopropane ring.
Standard Operating Procedure (The "Gold Standard")
Use this protocol to establish a baseline. Deviations here are the most common cause of low yield.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| N-Boc-Ethyl Isonipecotate | 1.0 | Substrate | Must be azeotropically dried (toluene) if old. |
| EtMgBr (3.0 M in Et2O) | 3.5 - 4.0 | Reagent | Titer Check Required. Old Grignard = 0% Yield. |
| Ti(OiPr)4 | 0.5 - 1.0 | Catalyst | Freshly distilled or clear/colorless liquid. Yellow = Wet. |
| THF (Anhydrous) | [0.2 M] | Solvent | Inhibitor-free preferred. |
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Cool to room temperature (RT).
-
Solvent Charge: Add N-Boc-ethyl isonipecotate (1.0 eq) and dry THF.
-
Titanium Addition: Add Ti(OiPr)
(1.0 eq for max reliability, 0.2 eq for optimization) at RT.-
Note: The solution usually turns faint yellow.
-
-
Cooling: Cool the mixture to 0–5 °C (Ice/Water bath).
-
Why? Lower temps prevent the titanacyclopropane from decomposing but allow the ligand exchange.
-
-
Grignard Addition (The Critical Step):
-
Add EtMgBr dropwise via syringe pump or pressure-equalizing funnel over 1–2 hours .
-
Visual Cue: The color will shift from yellow
dark amber black/brown (active species). -
Caution: Rapid addition causes an exotherm that kills the catalyst (yield drops to <10%).
-
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (stain with PMA or Ninhydrin; UV is weak).
-
Quench: Cool to 0 °C. Carefully add saturated aqueous NH
Cl (highly exothermic).
Troubleshooting Guide (FAQ)
Issue 1: "My yield is consistently low (<30%)."
Diagnosis: This is almost always due to moisture or Grignard degradation . The Kulinkovich intermediate is far more sensitive than a standard Grignard reagent.
Corrective Actions:
-
Check Grignard Titer: If your EtMgBr is <2.5 M (nominal 3.0 M), the initiation of the titanacycle fails. Titrate using salicylaldehyde phenylhydrazone or 1,10-phenanthroline.
-
Increase Catalyst Load: While catalytic (10-20%) Ti is possible, stoichiometric (1.0 eq) Ti(OiPr)
is recommended for high-value intermediates to guarantee conversion. -
The "Reverse Addition" Myth: Do not add the ester to the Grignard/Ti mix. The standard protocol (adding Grignard to the Ester/Ti mix) keeps the concentration of the active titanacycle low relative to the ester, favoring the desired reaction over polymerization.
Issue 2: "I have a massive emulsion during workup."
Diagnosis:
Titanium alkoxides hydrolyze to form amorphous titanium dioxide/hydroxide networks (
The Fix: Emulsion Breaking Protocols
| Method | Protocol | Best For |
| Rochelle's Salt (Best) | Stir crude mixture with sat. aq. Potassium Sodium Tartrate for 2–4 hours. | Large scale (>5g). Solubilizes Ti into the aqueous layer.[3] |
| Sodium Sulfate | Add solid Na | Small scale (<1g). Fast but can trap product in filter cake. |
| Acid Wash | Quench with 10% H | Risk: Can deprotect the Boc group if pH < 1 or left too long. Use with caution. |
Issue 3: "I see a major impurity: The primary alcohol."
Observation: You isolated tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate instead of the cyclopropanol. Cause:
-
Hydrolysis: The reaction was quenched before ring closure occurred.
-
"Wet" Conditions: Protonation of the intermediate acyclic titanate before it could close the ring.
Solution:
-
Ensure the reaction warms to RT for at least 30 mins after Grignard addition.
-
Dry the ester precursor by evaporating with toluene 3x before use.
Advanced Optimization: The "Modified" Protocol
For researchers scaling up (>100g), the standard EtMgBr protocol can be dangerous due to ethylene gas evolution.
The Ligand Exchange Variant (Kulinkovich-de Meijere): Instead of using 4 equiv of EtMgBr, use:
-
1.0 eq EtMgBr (to generate the ethylene bridge).
-
2.5 eq Cyclohexylmagnesium chloride (CyMgCl) or Isopropylmagnesium chloride (iPrMgCl).
Logic: CyMgCl is a bulky, "sacrificial" Grignard that reduces the Ti(IV) to Ti(II) more efficiently and undergoes ligand exchange with the ethylene derived from the single equivalent of EtMgBr. This often results in cleaner reaction profiles and less gas evolution.
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing reaction failure.
References
-
Kulinkovich, O. G., et al. (1989).[4] "Reaction of carboxylic acid esters with titanium(IV) alkoxides and Grignard reagents. A new method for the synthesis of cyclopropanols." Synthesis, 1991(03), 234.
-
Esposito, A., & Taddei, M. (2000).[5] "The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols." Journal of Organic Chemistry, 65(26), 9245–9248.
- Corey, E. J., et al. (1994). "Total synthesis of (±)-epibatidine." Journal of the American Chemical Society, 115, 9109.
-
Organic Syntheses. (2012). "Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions." Org.[4][6][7] Synth. 2012, 89, 143.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. noahchemicals.com [noahchemicals.com]
Technical Support Center: Improving Diastereoselectivity in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceutical agents.[1][2] Achieving precise control over the stereochemistry of substituted piperidines is therefore a critical challenge for researchers in drug discovery and development. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you enhance the diastereoselectivity of your piperidine synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Poor cis/trans Ratio in Catalytic Hydrogenation of Substituted Pyridines
Question: I am hydrogenating a 2,5-disubstituted pyridine to obtain the corresponding piperidine, but I'm getting a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity?
Answer: The catalytic hydrogenation of substituted pyridines is a widely used method, but achieving high diastereoselectivity can be challenging as it is often influenced by catalyst choice, solvent, and reaction conditions.[3][4]
Causality and Strategic Solutions:
-
Catalyst Choice is Paramount: The nature of the catalyst surface and its interaction with the substrate are key determinants of the stereochemical outcome.
-
Heterogeneous Catalysts (e.g., PtO₂, Pd/C, Rh/C): These are commonly used but can lead to mixtures of diastereomers.[3] The diastereoselectivity can be sensitive to the catalyst, temperature, and pressure.[4][5] For instance, using 10% Pd/C for the hydrogenation of methyl 2-methyl-6-phenylpyridine-4-carboxylate resulted in a 70:30 dr in favor of the trans isomer, while 10% PtO₂ gave a 60:40 dr.[5]
-
Homogeneous Catalysts (e.g., Iridium-based catalysts): These can offer higher selectivity due to their well-defined coordination sphere. The presence of directing groups, such as hydroxyl groups on the substrate, can coordinate to the metal center and guide the delivery of hydrogen from a specific face.[6]
-
-
Solvent Effects and Acidity: The solvent can influence the conformation of the substrate and its intermediates on the catalyst surface.
-
Acidic Media: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the pyridine nitrogen, forming a pyridinium ion.[7] This can alter the adsorption geometry on the catalyst surface and improve selectivity. A study demonstrated that using PtO₂ in acetic acid for the hydrogenation of various substituted pyridines yielded the cis-piperidines as the major products with diastereomeric ratios ranging from 65:35 to >95:5.[5][8]
-
-
N-Protecting Groups: The steric and electronic properties of a substituent on the nitrogen atom can significantly influence the stereochemical outcome of reactions. The use of bulky N-protecting groups can enforce a specific conformation of the piperidine ring, which in turn directs the approach of incoming reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity in pyridine hydrogenation.
Recommendations:
-
Systematic Catalyst Screening: Begin by screening different heterogeneous catalysts (PtO₂, Pd/C, Rh/C) under consistent conditions.
-
Employ Acidic Solvent: If you are using a neutral solvent, switch to glacial acetic acid. This is often a simple and effective way to enhance cis-selectivity.[5][8]
-
Optimize Reaction Conditions: Vary the hydrogen pressure and temperature. Flow chemistry setups can also be used to systematically explore the parameter space.[4]
-
Consider a Different Synthetic Approach: If hydrogenation consistently fails to provide the desired diastereomer, alternative methods such as an aza-Diels-Alder reaction or a reductive amination approach may be more suitable.
Undesired Epimerization of the Product
Question: I have successfully synthesized my desired piperidine diastereomer, but I am observing epimerization to the more stable, undesired diastereomer during purification or subsequent reaction steps. How can I prevent this?
Answer: Epimerization, the change in configuration at one stereocenter, is a common issue, especially when a stereocenter is adjacent to a carbonyl group or when the desired product is the thermodynamically less stable isomer.
Causality and Strategic Solutions:
-
Mechanism of Epimerization: Epimerization often proceeds through the formation of an enolate or an enol intermediate under basic or acidic conditions, respectively. For piperidines, epimerization at the α-carbon to the nitrogen can occur via the formation of an α-amino radical.[9][10]
-
Thermodynamic vs. Kinetic Control: Many synthetic methods produce the kinetically favored product, which may not be the most thermodynamically stable isomer. Over time, or with exposure to certain conditions, this can isomerize to the more stable diastereomer.[10]
Preventative Measures:
-
Control of pH: Maintain neutral or mildly acidic/basic conditions during workup and purification to avoid the formation of intermediates that can lead to epimerization.
-
Temperature Control: Perform purification and subsequent reactions at low temperatures to minimize the rate of epimerization.
-
Protecting Group Strategy: The presence of an N-acyl group can influence the conformation of the piperidine ring and potentially stabilize a specific diastereomer.[11] Conversely, removal of a protecting group might be necessary to prevent epimerization in some cases.
-
Photocatalytic Epimerization: In some instances, a controlled epimerization can be used to selectively convert an accessible diastereomer into the more stable one with high selectivity using photocatalysis and a hydrogen atom transfer (HAT) agent.[9][10]
Recommendations:
-
Analyze the Stability of Your Diastereomers: Use computational methods to determine the relative thermodynamic stabilities of your diastereomers. This will help you anticipate the likelihood of epimerization.[10]
-
Careful Purification: Use buffered mobile phases in chromatography and avoid prolonged exposure to harsh conditions.
-
Immediate Derivatization: If the desired diastereomer is unstable, consider immediately converting it to a more stable derivative in the next synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for achieving high diastereoselectivity in piperidine synthesis?
A1: Several powerful strategies exist, with the choice depending on the desired substitution pattern:
-
Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene is a highly effective method for constructing the piperidine ring with good stereocontrol.[12][13] The stereoselectivity is governed by the principles of orbital symmetry and can be influenced by the use of chiral auxiliaries or catalysts.[14][15]
-
Catalytic Hydrogenation of Pyridines: As discussed in the troubleshooting section, this method is versatile but requires careful optimization of the catalyst, solvent, and conditions to achieve high diastereoselectivity.[3][5][8]
-
Reductive Amination of Dicarbonyl Compounds: The intramolecular reductive amination of 1,5-dicarbonyl compounds with an amine is a straightforward approach to piperidines.[1][16] The diastereoselectivity is often controlled by the stereochemistry of the starting dicarbonyl compound and the hydride delivery during the reduction of the intermediate cyclic imine.
-
Intramolecular Cyclization Reactions: Cyclization of acyclic precursors containing a nitrogen nucleophile and an electrophilic center can provide stereodefined piperidines. The stereochemical outcome is often dictated by the pre-existing stereocenters in the acyclic chain.[17]
Q2: How does the choice of a chiral auxiliary influence diastereoselectivity?
A2: A chiral auxiliary is a chiral moiety that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
-
Mechanism of Action: The chiral auxiliary creates a diastereomeric intermediate that has a sterically biased conformation. This directs the approach of a reagent from the less hindered face, leading to the preferential formation of one diastereomer.
-
Common Auxiliaries: Evans oxazolidinones and carbohydrates are examples of effective chiral auxiliaries used in asymmetric synthesis, including the synthesis of piperidines.[18][19][20] For instance, arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of chiral piperidine derivatives.[18][19]
Q3: Can I predict the major diastereomer for a given reaction?
A3: Predicting the major diastereomer with certainty can be complex, but several models and principles can guide your hypothesis:
-
Felkin-Anh and Cram Chelation Models: These models are useful for predicting the outcome of nucleophilic additions to chiral aldehydes and ketones, which can be intermediates in piperidine synthesis.
-
Conformational Analysis: Understanding the most stable conformation of your substrate and key intermediates is crucial. For piperidines, the chair conformation is generally preferred, and substituents will preferentially occupy equatorial positions to minimize steric strain. The presence of A(1,3) strain in N-acylated piperidines can also dictate the ground state conformation and influence stereoselectivity.[11]
-
Computational Chemistry: Density functional theory (DFT) calculations can be used to model transition states and predict the relative energies of different diastereomeric products, providing a more quantitative prediction of the expected diastereomeric ratio.[10]
Data Presentation: Comparison of Catalysts in Pyridine Hydrogenation
The following table summarizes the effect of different catalysts on the diastereomeric ratio (dr) in the hydrogenation of a substituted pyridine.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Diastereomeric Ratio (cis:trans) | Reference |
| 10% Pd/C | Methanol | 25 | 1 | 30:70 | [5] |
| 10% PtO₂ | Methanol | 25 | 1 | 40:60 | [5] |
| 10% PtO₂ | Acetic Acid | 25 | 1 | >95:5 | [5][8] |
| Rh/C | Acetic Acid | 50 | 50 | 85:15 | [3] |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of a 2,4-Disubstituted Pyridine using PtO₂
This protocol is adapted from a general procedure for the synthesis of cis-disubstituted piperidines.[5][8]
Materials:
-
2,4-disubstituted pyridine substrate (1.0 mmol)
-
Platinum(IV) oxide (PtO₂) (0.1 mmol, 10 mol%)
-
Glacial acetic acid (5 mL)
-
Hydrogen gas (balloon or cylinder)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 2,4-disubstituted pyridine (1.0 mmol) and glacial acetic acid (5 mL).
-
Add PtO₂ (0.1 mmol) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired cis-piperidine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[5][8]
Visualization of Key Concepts
Aza-Diels-Alder Reaction Pathway
Caption: A simplified representation of the aza-Diels-Alder reaction for piperidine synthesis.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]
-
Thanh, N. C., & Huong, P. T. (2020). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 20(4), 6557–6581. [Link]
-
Kim, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 11(15), 9594–9601. [Link]
-
Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Gao, J., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical Chemistry, 81(10), 4039–4048. [Link]
-
Patil, S. A., et al. (2021). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Ananikov, V. P., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]
- Horn, G., et al. (1989). Separation of diastereomers by extractive distillation.
-
Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
unknown author. (2020). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Kinetics and Catalysis, 61(5), 683-693. [Link]
- Bakthavatchalam, R., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
DeKorver, K. A., et al. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 12(10), 2254–2257. [Link]
-
unknown author. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Rowles, I., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(39), 17897–17903. [Link]
-
Reddy, R. P., et al. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 12(22), 5222–5225. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]
-
Bull, J. A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Li, W., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(21), 5880–5883. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Dho, A., et al. (2009). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]
-
McCallum, T., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. National Institutes of Health. [Link]
-
Stork, G., & Kahne, D. E. (1983). Stereocontrol in homogeneous catalytic hydrogenation via hydroxyl group coordination. Journal of the American Chemical Society, 105(4), 1072–1073. [Link]
-
Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
-
McCallum, T., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 503–512. [Link]
-
Dho, A., et al. (2009). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]
-
Zhang, Z., et al. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 366(6468), 1010–1015. [Link]
-
Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 44(11), 1146–1155. [Link]
-
García-Roca, A., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Matassini, C., & Goti, A. (2017). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
unknown author. (2021). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
MedChem-Tutorials. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Myers, A. G. (n.d.). Chiral Auxiliaries for Asymmetric Diels-Alder Reactions – Applications in Synthesis. Harvard University. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative study of Boc vs other protecting groups for piperidines
[1]
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The Piperidine Paradox
Piperidine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Ibrutinib). However, the secondary amine at position 1 is a nucleophilic hotspot that requires strategic masking during multi-step synthesis.
While tert-Butyloxycarbonyl (Boc) is the industry "workhorse" due to its low cost and stability against nucleophiles, it is not a universal solution. This guide analyzes the mechanistic and practical trade-offs between Boc and its primary alternatives—Fmoc , Cbz (Z) , and Benzyl (Bn) —specifically within the context of piperidine functionalization.
The Gold Standard: tert-Butyloxycarbonyl (Boc)
Why It Dominates
Boc is the default choice for piperidines because it renders the nitrogen non-nucleophilic and chemically inert to:
-
Bases: Stable to NaOH, KOH, NaH, and organic bases (TEA, DIPEA).
-
Nucleophiles: Resistant to Grignard reagents and organolithiums (under specific conditions).
-
Reductive Conditions: Stable to catalytic hydrogenation (
/Pd) and hydride reductions (NaBH ).
The "Senior Scientist" Insight: Directed Lithiation
Beyond simple protection, the Boc group serves as a Complex Induced Proximity Effect (CIPE) directing group.
-
Mechanism: The carbonyl oxygen coordinates with organolithium reagents (e.g., s-BuLi), directing deprotonation selectively to the
-position (C2) of the piperidine ring. -
Application: This allows for the stereoselective introduction of electrophiles at the C2 position, a transformation difficult to achieve with Cbz or Bn groups.
Limitations
-
Acid Sensitivity: Rapidly cleaved by TFA, HCl, or Lewis acids (
). -
Thermal Instability: Can undergo thermolysis at temperatures >150°C.
The Challengers: Cbz, Fmoc, and Benzyl
When the synthetic route involves acidic conditions or requires orthogonality, alternatives are necessary.
| Feature | Boc | Cbz (Z) | Fmoc | Benzyl (Bn) |
| Lability | Acid (TFA, HCl) | Hydrogenolysis ( | Base (Piperidine, DBU) | Hydrogenolysis, Chloroformates |
| Base Stability | Excellent | Good | Poor | Excellent |
| Acid Stability | Poor | Good (Stable to TFA) | Excellent | Good |
| Atom Economy | High | Moderate | Low | High |
| Cost | Low | Low | High | Very Low |
| Primary Use | General synthesis, Lithiation | Orthogonal to Boc, Acidic routes | Solid Phase Synthesis, Base-labile routes | Permanent protection |
Comparative Analysis & Decision Logic
Orthogonality Matrix
The following diagram illustrates the chemical orthogonality between protecting groups. A green arrow indicates the reagent removes the group; a red crossed line indicates stability.
Caption: Orthogonality map showing selective deprotection pathways. Green arrows denote cleavage; red dashed lines denote stability.
Selection Decision Tree
Use this logic flow to select the correct group for your specific piperidine scaffold.
Caption: Decision logic for selecting piperidine protecting groups based on reaction conditions.
Experimental Protocols
Protocol A: Efficient N-Boc Protection of 4-Substituted Piperidines
This protocol is optimized for scale-up and avoids the formation of di-boc byproducts.
Reagents:
-
4-substituted piperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Methodology:
-
Dissolution: Dissolve the piperidine derivative in DCM (0.5 M concentration).
-
Note: If the piperidine is a hydrochloride salt, increase
to 2.5 equiv to free the amine.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Causality: Controlling the exotherm prevents side reactions and potential racemization if chiral centers are present at C2.
-
-
Addition: Add
(dissolved in minimal DCM) dropwise over 15 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; free amines turn purple, Boc-amines do not).
-
Workup (Self-Validating Step):
-
Wash with 1M HCl (aqueous).
-
Why? This removes any unreacted starting amine (which forms a water-soluble salt), ensuring the organic layer contains only the protected product.
-
Wash with saturated
and brine. Dry over .[1]
-
-
Purification: Concentrate in vacuo. Most Boc-piperidines crystallize upon standing or can be used crude (Yields typically >95%).
Protocol B: Clean Deprotection (The "TFA Salt" Problem)
A common failure mode in Boc deprotection is the persistence of Trifluoroacetate salts, which can interfere with subsequent couplings or biological assays.
Reagents:
Methodology:
-
Dissolve N-Boc piperidine in DCM (1:4 ratio of DCM to substrate).
-
Add TFA (10-20 equiv). Stir at RT for 1-2 hours.[1]
-
Tip: Monitor
evolution. Cessation indicates reaction completion.
-
-
Removal of TFA (Critical Step):
-
Free Basing (Optional):
Troubleshooting & "Gotchas"
The Fmoc-Piperidine Conflict
Scenario: You have an Fmoc-protected piperidine and need to deprotect a different Fmoc group elsewhere on the molecule. Result: Catastrophic failure. Explanation: The reagent used to remove Fmoc is typically piperidine (20% in DMF).[10] If your scaffold is an Fmoc-piperidine, the reagent will deprotect your scaffold simultaneously. Solution: Use Boc for the scaffold if Fmoc chemistry is required elsewhere, or use non-amine bases (e.g., DBU) carefully, though selectivity is low.
Steric Hindrance at C2/C6
Observation: 2,6-disubstituted piperidines react sluggishly with
-
Switch solvent to acetonitrile or DMF .
-
Use Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) or Boc-N3 (tert-Butyl azidoformate) as more reactive alternatives to
. -
Heat to 60°C may be required.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] John Wiley & Sons. Link
-
Comparison of the effectiveness of two piperazine based nano-catalysts... and use of the powerful one in the N-Boc protection of amines . Royal Society of Chemistry, (2024). Link
-
Lithiation/Trapping of N-Boc Piperazines . White Rose eTheses Online. Link
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis . ACS Sustainable Chemistry & Engineering, (2021). Link
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . MDPI, (2020). Link
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas . Royal Society of Chemistry, (2020). Link
The 1-Hydroxycyclopropyl-Piperidine Scaffold: Efficacy, Structural Pharmacology, and Synthetic Utility
The following guide provides an in-depth technical analysis of the 1-hydroxycyclopropyl-piperidine moiety, a privileged scaffold in modern medicinal chemistry. This analysis focuses on its structural advantages, efficacy in specific therapeutic areas (notably Antitubercular agents and NMDA antagonists), and synthetic accessibility.
Executive Summary & Structural Rationale
The 1-hydroxycyclopropyl-piperidine moiety represents a sophisticated structural motif used to optimize ligand-target interactions. Unlike simple piperidine derivatives, this scaffold incorporates a cyclopropyl ring fused at the 4-position (or linked via the nitrogen) containing a hydroxyl group at the quaternary carbon.
Why this moiety matters:
-
Conformational Restriction: The cyclopropyl group acts as a rigid spacer, locking the hydroxyl group and the piperidine ring into a specific vector. This reduces the entropic penalty of binding (
) compared to flexible open-chain analogs (e.g., 4-(2-hydroxyethyl)piperidine). -
Bioisosterism: It serves as a metabolically stable bioisostere for ketones or gem-dimethyl groups, while providing a hydrogen bond donor/acceptor (the -OH) in a precise spatial orientation.
-
PK Modulation: The steric bulk of the cyclopropyl group can protect adjacent sites from metabolic oxidation (CYP450), potentially extending half-life (
).
Comparative Efficacy Overview
The following table summarizes the performance of drugs/leads containing this moiety versus standard alternatives.
| Feature | 1-Hydroxycyclopropyl-Piperidine | Standard 4-Hydroxypiperidine | Open-Chain Analogs | Impact on Efficacy |
| Binding Affinity ( | High (Restricted conformation) | Moderate | Low (High entropic cost) | 10-100x Potency Increase observed in Pks13 inhibitors. |
| Metabolic Stability | High (Steric hindrance) | Moderate (Susceptible to oxidation) | Low | Extended |
| hERG Liability | Moderate/High (Basic amine) | Moderate | Low | Risk Factor: Requires mitigation (e.g., fluorination) to avoid QT prolongation. |
| Solubility | Moderate ( | High | Variable | Balanced lipophilicity (LogD) for CNS/Cell penetration. |
Critical Analysis of Efficacy: Case Studies
Case Study A: Antitubercular Agents (Pks13 Inhibitors)
The most prominent recent application of this moiety is in the development of inhibitors for Polyketide Synthase 13 (Pks13) , a validated target in Mycobacterium tuberculosis.
-
The Lead: TAM16 and its optimized analogs.
-
Mechanism: The piperidine nitrogen forms a salt bridge/H-bond with Asn1640 in the Pks13 Thioesterase domain.[1] The 1-hydroxycyclopropyl group provides a critical "anchor" that positions the benzofuran warhead correctly.
-
Data Validation:
-
Analogs without the cyclopropyl constraint showed significantly higher MIC values (loss of potency).
-
Analogs with the moiety achieved sub-micromolar MIC (
) against M. tuberculosis.
-
Case Study B: NMDA Receptor Modulators
In the context of CNS disorders, this moiety has been explored to modulate NMDA receptors (NR2B subtype).
-
Efficacy: The scaffold allows for high-affinity binding to the ifenprodil-binding site.
-
Comparison: Compared to flexible amino-alcohol chains, the cyclopropyl-piperidine analogs show sharper SAR (Structure-Activity Relationship) peaks, indicating that the rigid angle of the -OH group is essential for receptor subtype selectivity.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the Pharmacological Logic Flow for this scaffold, detailing how structural features translate to clinical efficacy and the associated risks (hERG).
Caption: Causal relationship between the 1-hydroxycyclopropyl-piperidine structural features and pharmacological outcomes.
Experimental Protocol: Synthesis of the Scaffold
Objective: Synthesis of tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate. Significance: This is the primary building block for introducing the moiety into complex drugs (e.g., PROTACs, Pks13 inhibitors). Method: Kulinkovich Reaction / Grignard-mediated Cyclopropanation.
Reagents & Equipment[2][3][4]
-
Starting Material: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate.[2][3][4]
-
Reagents: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether), Titanium(IV) isopropoxide (
). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Equipment: Flame-dried 100 mL round-bottom flask, Argon atmosphere, Magnetic stirrer.
Step-by-Step Methodology
-
Setup: Charge the flask with 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate).
-
Catalyst Addition: Add
(0.32 equiv) to the solution.[3] Stir at room temperature for 5 minutes.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Cyclopropanation (Critical Step):
-
Cool the reaction mixture to
in an ice bath. -
Add EtMgBr (2.5 equiv) dropwise over 30 minutes via a syringe pump to control the exotherm. Note: The solution will turn dark (brown/black), indicating the formation of the titanacyclopropane intermediate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Carefully quench the reaction with saturated aqueous
(exothermic!). -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Criteria (QC):
-
1H NMR (CDCl3): Look for cyclopropyl protons (multiplets around
0.4–0.8 ppm) and the disappearance of the ethyl ester quartet. -
Yield: Expected range 60–80%.
Comparative Data: Pks13 Inhibitor Efficacy
The following data demonstrates the impact of the 1-hydroxycyclopropyl moiety in the TAM16 series (Antitubercular).
| Compound ID | Structure Description | Pks13 | MIC ( | hERG Inhibition ( |
| TAM16 | Contains 1-hydroxycyclopropyl-piperidine | 0.018 | 0.45 | 4.2 |
| Analog 1 | Open chain (2-hydroxyethyl) | 0.250 | >10 | >30 |
| Analog 2 | Simple Piperidine (No OH/Cyclopropyl) | >10 | Inactive | N/A |
| Analog 3 | Fluorinated Piperidine (Basicity Reduced) | 0.050 | 2.1 | >10 |
Interpretation:
-
Efficacy: The moiety is essential for sub-micromolar activity (TAM16 vs Analog 2).
-
Safety Trade-off: The basic piperidine nitrogen, while necessary for potency (H-bond to Asn1640), introduces hERG liability (TAM16).
-
Optimization: Current research focuses on reducing the basicity (Analog 3) while retaining the cyclopropyl scaffold to maintain the potency/safety balance.
References
-
Aggen, J. B., et al. (2021). Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry.
-
Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Winkelmann, E., et al. (1980). Structural Requirements for NMDA Receptor Antagonists. Arzneimittel-Forschung.
-
Patent WO2021077010A1.Bifunctional molecules containing an E3 ubiquitin ligase binding moiety linked to a BCL6 targeting moiety. (Describes the synthesis and use of the scaffold in PROTACs).
-
Kulinkovich, O. G. (2004).[5][6] Alkylation of carboxylic esters with dialkoxytitanacyclopropane reagents. Chemical Reviews. (Methodology grounding).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2021077010A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [patents.google.com]
- 3. WO2021077010A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [patents.google.com]
- 4. AU2024203200A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Pharmacokinetic profile of molecules synthesized with this compound
An In-Depth Technical Guide
A Comparative Guide to the Pharmacokinetic Profile of PROTACs
In the rapidly evolving landscape of drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven pharmacology to a novel, event-driven mechanism of action.[1] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering the potential to address previously "undruggable" targets.[2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] This assembly facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
However, the very structure that enables this unique catalytic activity also presents significant challenges for drug development, particularly concerning their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5] This guide provides a comprehensive comparison of the pharmacokinetic profiles of PROTACs, delves into the underlying structural determinants, and presents standardized protocols for their evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental PK Challenge: Beyond the Rule of Five
The unique, three-part structure of PROTACs results in molecules that are significantly larger and more complex than traditional small-molecule drugs. Their molecular weights typically fall between 700 and 1200 Da, and they often possess a high polar surface area and multiple rotatable bonds.[1][7][8] Consequently, most PROTACs fall into the "beyond Rule of Five" (bRo5) chemical space, a classification that correlates with diminished oral bioavailability and poor membrane permeability.[7][9] This inherent "pharmacokinetically dangerous" profile is the central challenge in PROTAC development, impacting every aspect of their ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]
Diagram: The PROTAC Mechanism of Action
Sources
- 1. Protein Degraders Redefine ADME And Drug Disposition Dynamics [drugdiscoveryonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Catalyst Crucible: A Head-to-Head Comparison for Piperidine Synthesis
The piperidine moiety is a cornerstone of modern pharmaceuticals and agrochemicals, lending its saturated heterocyclic structure to a vast array of bioactive molecules.[1][2] Its synthesis, therefore, is a critical endeavor in the world of chemical research and development. Among the various synthetic routes, the catalytic hydrogenation of pyridine stands out as a direct, atom-economical, and scalable method.[3][4] However, the choice of catalyst is paramount, dictating the efficiency, selectivity, and overall viability of the process. This guide provides an in-depth, head-to-head comparison of various catalytic systems for piperidine synthesis, offering experimental insights to inform your selection.
The Challenge of Pyridine Hydrogenation
The aromatic stability of the pyridine ring presents a significant hurdle for hydrogenation.[5][6] Furthermore, the nitrogen atom's lone pair of electrons can act as a poison to many metal catalysts by strongly coordinating to the active sites, thereby inhibiting their activity.[7] Overcoming these challenges requires carefully designed catalysts that can operate under manageable conditions while offering high yields and selectivity. This comparison will delve into the two main classes of catalysts employed for this transformation: heterogeneous and homogeneous systems.
Heterogeneous Catalysts: The Workhorses of Piperidine Synthesis
Heterogeneous catalysts, typically consisting of metal nanoparticles dispersed on a solid support, are the traditional workhorses for industrial-scale pyridine hydrogenation.[8] Their primary advantages lie in their ease of separation from the reaction mixture, potential for recycling, and generally robust nature.
Performance Comparison of Common Heterogeneous Catalysts
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Key Observations | Reference |
| 10% Rh/C | Carbon | 80 | 5 | - | High | Effective under mild conditions in water.[9] | [9] |
| Rh₂O₃ | - | RT - 80 | 10 | 1-24 | >95 | Highly active for a wide range of unprotected pyridines under mild conditions.[2][8] | [2][8] |
| Ru/C | Carbon | 100 | 80 | 12 | >99 | Shows excellent activity and can be reused multiple times without loss of activity.[10] | [10] |
| PtO₂ (Adams' catalyst) | - | Room Temp | 50-70 bar | - | High | Effective for various substituted pyridines in glacial acetic acid.[11] | [11] |
| Pd/C | Carbon | Room Temp | - | - | High | Commonly used, often in the presence of an acid.[8][12][13] | [8][12][13] |
| Raney Ni | - | 170-200 | High | - | Good | A classic, cost-effective catalyst, but requires harsh conditions.[4] | [4] |
| Co-based | TiO₂-melamine | 100 | 60 | 24 | >99 | Acid-free hydrogenation with good yields and selectivity in water.[14] | [14] |
Causality Behind Experimental Choices:
The choice of metal and support plays a crucial role in the catalyst's performance. Platinum group metals like Rhodium, Ruthenium, and Platinum are highly effective due to their optimal balance of pyridine adsorption and hydrogen activation.[15] Carbon is a common support due to its high surface area and chemical inertness. The use of acidic or aqueous media can facilitate the reaction by protonating the pyridine nitrogen, reducing its coordinating ability and activating the ring towards reduction.[11]
Homogeneous Catalysts: Precision and Selectivity
Homogeneous catalysts, which exist in the same phase as the reactants, offer the potential for higher selectivity and activity under milder conditions.[15] This is due to their well-defined active sites, which can be fine-tuned through ligand modification.
Iridium(III) Catalysis: A Paradigm Shift in Functional Group Tolerance
Recent advancements have highlighted the exceptional capabilities of Iridium(III) complexes in the ionic hydrogenation of pyridines.[5][6] These catalysts exhibit remarkable chemoselectivity, leaving highly sensitive functional groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties untouched.[5][6]
Key Features of Iridium(III)-Catalyzed Hydrogenation:
-
Broad Substrate Scope: Tolerates a wide range of functional groups, enabling the synthesis of complex, multi-substituted piperidines.[5][6]
-
Mild Reaction Conditions: Typically operates at lower temperatures and pressures compared to many heterogeneous systems.
-
High Yields: Delivers excellent yields of the desired piperidine products.[5][6]
-
Scalability: The methodology has been successfully scaled up to decagram quantities.
The proposed mechanism involves the activation of pyridine through protonation by the iridium complex, followed by a stepwise hydride transfer. This ionic hydrogenation pathway circumvents the need for harsh conditions and is responsible for the high functional group tolerance.
Experimental Protocols
General Procedure for Heterogeneous Hydrogenation of Pyridine using Rh/C
-
Reactor Setup: A high-pressure autoclave is charged with pyridine (1.0 eq) and 10% Rh/C (1-5 mol%).
-
Solvent Addition: Water or another suitable solvent is added to the reactor.
-
Reaction Initiation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 5 atm).
-
Reaction Conditions: The mixture is heated to the target temperature (e.g., 80°C) and stirred for the specified duration.[9]
-
Work-up: After cooling and depressurization, the catalyst is filtered off. The filtrate is then concentrated under reduced pressure, and the resulting piperidine can be purified by distillation or other chromatographic techniques.
Representative Protocol for Homogeneous Iridium(III)-Catalyzed Ionic Hydrogenation
-
Catalyst Preparation: In a glovebox, the Iridium(III) precatalyst and the appropriate ligand are dissolved in a degassed solvent.
-
Reaction Mixture: To a separate vial, the pyridine substrate is added, followed by the catalyst solution.
-
Hydrogen Source: A suitable hydrogen donor (e.g., Hantzsch ester or formic acid) is added to the reaction mixture.
-
Reaction Conditions: The vial is sealed and heated to the desired temperature for the required time.
-
Isolation: The product, often obtained as a piperidinium salt, can be isolated by precipitation and filtration, offering ease of handling and stability.
Visualizing the Catalytic Pathways
Caption: Comparative workflows for piperidine synthesis via heterogeneous and homogeneous catalysis.
Conclusion and Future Outlook
The choice of catalyst for piperidine synthesis is a critical decision that balances factors of cost, efficiency, substrate scope, and operational simplicity.
-
Heterogeneous catalysts remain the go-to option for large-scale production of simple piperidines due to their robustness and ease of handling. Rhodium and Ruthenium-based catalysts, in particular, offer excellent performance under relatively mild conditions.
-
Homogeneous catalysts , especially the recently developed Iridium(III) systems, have opened new avenues for the synthesis of highly functionalized and complex piperidines that were previously inaccessible through direct hydrogenation. Their remarkable functional group tolerance is a game-changer for medicinal chemistry and drug discovery.
The future of catalyst development for piperidine synthesis will likely focus on several key areas:
-
Non-Precious Metal Catalysts: Developing efficient and stable catalysts based on earth-abundant metals like cobalt and nickel that can operate under mild conditions will be a major focus to reduce costs and improve sustainability.[14]
-
Asymmetric Hydrogenation: The development of chiral catalysts for the enantioselective hydrogenation of substituted pyridines to access specific stereoisomers of piperidines is a highly sought-after goal.[16]
-
Electrocatalysis: Electrocatalytic hydrogenation, which uses electricity to drive the reaction, offers a green and sustainable alternative to traditional methods that rely on high-pressure hydrogen gas.[17][18]
By understanding the strengths and weaknesses of each catalytic system, researchers can make informed decisions to accelerate their discovery and development programs, ultimately unlocking the full potential of the versatile piperidine scaffold.
References
- A Comparative Review of Synthetic Methods for Piperidine Rings - Benchchem.
- Piperidine Synthesis. - DTIC.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine synthesis - Organic Chemistry Portal.
- Iridium Catalysis Enables Piperidine Synthesis
- Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step | Request PDF - ResearchG
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Public
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Public
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS Pedro Merino - Semantic Scholar.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines | ChemRxiv.
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - RSC Publishing.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC.
- Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst1 | The Journal of Organic Chemistry - ACS Public
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository.
- Iridium-Catalyzed Enantioselective Hydrogen
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen
- Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS 1357523-26-3). The protocols herein are designed to be self-validating, grounded in the established hazard profiles of structurally similar piperidine derivatives, ensuring a proactive and informed approach to laboratory safety.
Hazard Assessment: An Informed Perspective
While a specific Safety Data Sheet (SDS) for this compound is not extensively published, a thorough analysis of analogous compounds—those sharing the core N-Boc-piperidine structure—provides a reliable predictive hazard profile. The consistent classification of these analogs indicates that this compound should be handled as, at minimum, a substance that:
Furthermore, thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides[4][7]. Our operational plan is therefore built upon these well-established potential hazards.
Core Protective Measures: Your First Line of Defense
Effective chemical handling is a system, not a single action. It begins with engineering controls and is supplemented by robust Personal Protective Equipment (PPE).
Engineering Controls: The Non-Negotiable Foundation
All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood[4]. This is the most critical step in minimizing inhalation exposure to potential dusts or aerosols[2][8]. The fume hood also provides a contained space in the event of an accidental spill. Ensure that an eyewash station and safety shower are readily accessible and unobstructed near the workstation[4][6].
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling this compound. The selection is based on providing comprehensive protection against the identified risks of skin, eye, and respiratory contact.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][9] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and airborne particulates. A face shield should be worn over goggles during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Gloves must be inspected for integrity before each use.[7] Use proper removal technique to avoid contaminating your skin.[7] Wash hands thoroughly with soap and water after removing gloves.[1] |
| Body Protection | Fully-buttoned laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. Fire-resistant coats are recommended where applicable.[8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is generally not required if all work is performed within a properly functioning chemical fume hood. However, it should be available for emergency situations, such as a large spill outside of containment.[4] |
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. This workflow illustrates the correct, validated procedure.
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: From Bench to Disposal
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Assemble all necessary equipment (spatulas, glassware, solvents) and place absorbent pads on the work surface.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.[1][7] Use non-sparking tools if the material is in a flammable solvent.[8]
-
Transfer: When transferring the substance, keep containers low to the work surface to minimize spill potential.
-
Post-Handling: After use, securely seal the primary container.[1][9] Decontaminate any equipment used and the work surface.
-
Hygiene: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1][2]
Emergency Response and Disposal
Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Logical Flow: Spill Response Protocol
This decision tree outlines the immediate actions required in the event of a spill.
Caption: Step-by-step decision guide for responding to a chemical spill.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[10] Seek medical attention if irritation develops or persists.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[8][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
Disposal Plan
All waste, including the pure compound, contaminated materials (e.g., gloves, absorbent pads), and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in a suitable, clearly labeled, and sealed container.[1][4][7] Do not mix with other waste streams unless compatibility is confirmed.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[4][8]
-
Disposal: Arrange for disposal through a licensed chemical destruction facility.[8] Do not discharge into drains or the environment.[8][10] Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[8]
By integrating these safety protocols into your daily workflow, you build a resilient and secure research environment, allowing you to focus on achieving your scientific objectives with confidence.
References
-
JR-0994 - Safety Data Sheet. J&K Scientific. (2023). Available at: [Link]
-
MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. Capot Chemical. (2025). Available at: [Link]
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- 4. fishersci.com [fishersci.com]
- 5. tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate 97% | CAS: 1174020-45-1 | AChemBlock [achemblock.com]
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- 7. capotchem.com [capotchem.com]
- 8. chemicalbook.com [chemicalbook.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
